Laminitol

Description

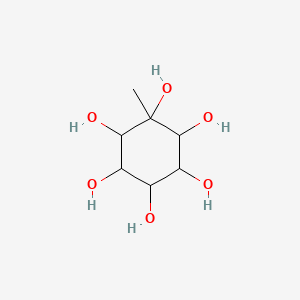

Structure

3D Structure

Properties

CAS No. |

472-95-7 |

|---|---|

Molecular Formula |

C7H14O6 |

Molecular Weight |

194.18 g/mol |

IUPAC Name |

1-methylcyclohexane-1,2,3,4,5,6-hexol |

InChI |

InChI=1S/C7H14O6/c1-7(13)5(11)3(9)2(8)4(10)6(7)12/h2-6,8-13H,1H3 |

InChI Key |

AJGYLNFUYLRZFR-UHFFFAOYSA-N |

SMILES |

CC1(C(C(C(C(C1O)O)O)O)O)O |

Canonical SMILES |

CC1(C(C(C(C(C1O)O)O)O)O)O |

Other CAS No. |

472-96-8 |

Synonyms |

laminitol |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Laminitol

Enzymatic Mechanisms Governing Laminitol Biosynthesis

The formation of this compound is predicated on a sequence of highly specific enzymatic transformations. These enzymes are responsible for the cyclization of a sugar precursor to form the inositol (B14025) ring and the subsequent C-methylation that characterizes this compound.

Characterization of Specific Enzymes Involved in C-Methylation and Cyclitol Formation

While the specific enzymes for this compound biosynthesis have not been isolated and characterized, their functions can be inferred from homologous enzymes in other biosynthetic pathways.

Cyclitol Formation: The foundational step in the biosynthesis of most cyclitols is the conversion of a glucose-6-phosphate into myo-inositol-1-phosphate. This reaction is catalyzed by L-myo-inositol-1-phosphate synthase (MIPS) (EC 5.5.1.4). nih.gov MIPS is a well-characterized enzyme that utilizes NAD+ as a cofactor to catalyze an intramolecular aldol (B89426) condensation. nih.govresearchgate.net It is plausible that a similar, yet distinct, C7-specific cyclitol synthase is responsible for forming the seven-membered carbocyclic core of this compound from a heptose phosphate (B84403) precursor.

C-Methylation: The addition of a methyl group to the cyclitol ring is a crucial step in this compound biosynthesis. This is typically carried out by a class of enzymes known as methyltransferases . Specifically, S-adenosyl-L-methionine (SAM)-dependent methyltransferases are responsible for such modifications. nih.gov For instance, myo-inositol O-methyltransferase (IMT1) from the halophyte Mesembryanthemum crystallinum catalyzes the methylation of myo-inositol to form D-ononitol, using SAM as the methyl donor. nih.gov A similar C-methyltransferase is hypothesized to act on a this compound precursor. These enzymes belong to the broader family of transferases that transfer one-carbon groups. wikipedia.org The reaction involves the transfer of the methyl group from SAM to the substrate, producing S-adenosyl-L-homocysteine (SAH) as a byproduct.

The table below summarizes the characteristics of enzymes analogous to those presumed to be involved in this compound biosynthesis.

| Enzyme Family | Specific Example | EC Number | Substrate(s) | Product(s) | Cofactor | Source Organism (Example) |

| Cyclitol Synthase | L-myo-inositol-1-phosphate synthase (MIPS) | 5.5.1.4 | D-glucose-6-phosphate | L-myo-inositol-1-phosphate | NAD+ | Saccharomyces cerevisiae, Ulva lactuca |

| Methyltransferase | myo-inositol O-methyltransferase (IMT1) | 2.1.1.X | myo-inositol, S-adenosyl-L-methionine | D-ononitol, S-adenosyl-L-homocysteine | - | Mesembryanthemum crystallinum |

Stereochemical Control and Regiospecificity in Enzymatic Transformations

Enzymatic reactions are renowned for their high degree of stereochemical control and regiospecificity, which ensures the production of a single, specific isomer from a substrate that may have multiple reactive sites.

In the context of this compound biosynthesis, the responsible enzymes would dictate the precise stereochemistry of the hydroxyl groups on the cyclitol ring and the specific carbon atom to be methylated.

Stereospecificity: The MIPS enzyme, for example, is highly stereospecific. It has been shown that the enzyme from rat testis and mammary gland is specific for the pro-S hydrogen at the C-4 position of its cofactor, NAD. nih.gov This level of specificity ensures the correct conformation of the resulting myo-inositol phosphate. It is expected that the putative this compound synthase would exhibit similar stringent stereochemical control.

Regiospecificity: Methyltransferases are also known for their remarkable regiospecificity. nih.gov The enzyme responsible for this compound's C-methylation must be able to distinguish between the different carbon atoms of the cyclitol precursor, adding the methyl group to the correct position to form the characteristic branched-chain structure of this compound. The active site of the enzyme is structured to bind the substrate in a specific orientation that exposes only the target carbon to the SAM cofactor.

Genetic Regulation and Expression Profiles of Biosynthetic Enzyme Genes

The biosynthesis of secondary metabolites like cyclitols is tightly regulated at the genetic level to ensure that their production is coordinated with the developmental and physiological needs of the organism. While the specific genes for this compound have not been identified, the regulation of myo-inositol biosynthesis offers a valuable model.

The genes encoding biosynthetic enzymes are often found clustered together on the chromosome, forming a biosynthetic gene cluster (BGC) . This co-localization facilitates the coordinated regulation of the entire pathway. It is hypothesized that the genes for this compound's cyclitol synthase, methyltransferase, and any other necessary modifying enzymes may reside in such a cluster.

The expression of these genes is controlled by a complex network of regulatory elements, including promoters and transcription factors. nih.govnih.gov Environmental cues, such as osmotic stress, have been shown to influence the expression of genes involved in cyclitol synthesis. researchgate.netresearchgate.net For instance, in the marine alga Ulva lactuca, salinity stress enhances the activity of MIPS and myo-inositol-1-phosphate phosphatase (MIPP), leading to an accumulation of myo-inositol. researchgate.net

Furthermore, epigenetic mechanisms such as DNA methylation can play a role in regulating the expression of biosynthetic genes. For example, the rat gene for MIPS, Isyna1, exhibits tissue-specific DNA methylation patterns that correlate with its expression levels. nih.gov It is plausible that similar regulatory mechanisms govern the production of this compound in response to specific environmental or developmental signals.

Precursor Metabolites and Carbon Flux Dynamics in this compound Synthesis

The synthesis of this compound is intrinsically linked to the central carbon metabolism of the cell, which provides the necessary building blocks and energy. The flow of carbon from primary metabolic pathways into the this compound biosynthetic pathway is a critical aspect of its production.

D-Glucose and Phosphorylated Mannoheptulose as Potential Biosynthetic Precursors

The biosynthesis of C6 cyclitols like myo-inositol originates from D-glucose . researchgate.net Glucose is first phosphorylated to glucose-6-phosphate (G6P), a key node in central metabolism. G6P is then isomerized and cyclized by MIPS to form myo-inositol-1-phosphate. nih.gov

Given that this compound is a C7 cyclitol, a seven-carbon sugar is the likely direct precursor. It has been suggested that the biosynthesis of mytilitol (an epimer of this compound) in algae could start from a phosphorylated mannoheptulose substrate. nih.gov Mannoheptulose is a seven-carbon ketoheptose found in some plants and algae. Its phosphorylated form would serve as the substrate for a putative C7-specific cyclitol synthase, analogous to how G6P is the substrate for MIPS.

The table below outlines the potential precursors for this compound and the related C6 cyclitol, myo-inositol.

| Final Product | Primary Precursor | Direct Substrate for Cyclase |

| myo-inositol (C6) | D-Glucose | D-Glucose-6-phosphate |

| This compound (C7) | D-Mannoheptulose (putative) | Phosphorylated D-Mannoheptulose (putative) |

Interplay of this compound Biosynthesis with Central Carbon Metabolism

The production of this compound requires a diversion of carbon flux from primary metabolic pathways, such as glycolysis and the pentose (B10789219) phosphate pathway (PPP). nih.gov The PPP is particularly important as it generates not only precursors for nucleotide and amino acid biosynthesis but also the reducing power in the form of NADPH, which is essential for many biosynthetic reactions. ibpc.fr

The partitioning of carbon between primary metabolism (supporting growth and energy production) and secondary metabolism (producing compounds like this compound) is a highly regulated process. researchgate.net The activity of key enzymes at the branch points between these pathways determines the amount of carbon that is channeled into the synthesis of specialized metabolites. For example, the availability of G6P, the precursor for myo-inositol, is controlled by the relative rates of glycolysis, the PPP, and myo-inositol synthesis. nih.gov

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions and understand the distribution of carbon within a metabolic network. mdpi.com While no specific MFA studies have been conducted on this compound biosynthesis, such an approach could be used to elucidate the precise carbon flux from central metabolism into the this compound pathway and to identify potential bottlenecks or regulatory points. This would involve feeding the organism with 13C-labeled substrates, such as glucose, and tracking the incorporation of the label into this compound and other metabolites. youtube.com

This compound Turnover, Catabolism, and Derivatization Pathways

The metabolic fate of this compound (4-C-methyl-myo-inositol) within organisms is characterized by its turnover, catabolism, and derivatization into other functional molecules. While specific enzymatic pathways for this compound are not as extensively documented as those for its parent compound, myo-inositol, its metabolism can be inferred from its structure and the known biochemical transformations of related cyclitols.

This compound, like other inositols, can undergo various enzymatic modifications that alter its properties and biological function. A primary form of modification is the formation of conjugated molecules, particularly glycosides. Glycosides are formed when a sugar molecule is linked to a non-sugar functional group, in this case, the this compound molecule, through a glycosidic bond . This process is catalyzed by enzymes known as glycosyltransferases.

While specific glycosides of this compound are not extensively characterized in the literature, the formation of glycosyl-inositols is a known phenomenon in plants, bacteria, and other organisms nih.gov. These conjugated forms often play roles in storage, transport, or detoxification . For instance, other methylated inositols, such as ononitol (B600650) and sequoyitol, are known to exist in glycosylated forms in various plants nih.govresearchgate.net. The enzymatic attachment of a sugar moiety (like glucose) to one of this compound's hydroxyl groups would increase its solubility and potentially modify its role as an osmolyte or signaling precursor.

This compound is structurally a methylated derivative of myo-inositol, placing it at the periphery of the central inositol metabolic cycle. The core of this cycle is highly conserved and involves the synthesis, phosphorylation, and degradation of myo-inositol nih.gov.

The catabolism of this compound would likely first involve enzymatic demethylation to yield myo-inositol. This free myo-inositol can then be integrated directly into the main metabolic pathway. The primary catabolic pathway for myo-inositol in eukaryotes is initiated by the enzyme myo-inositol oxygenase (MIOX), which catalyzes the oxidative cleavage of the inositol ring to produce D-glucuronic acid nih.gov. This product can subsequently enter the pentose phosphate pathway for further metabolism nih.gov. Therefore, this compound can be considered a recyclable osmolyte; upon cessation of stress, it can be converted back to myo-inositol and its carbon skeleton can be reclaimed for use in primary metabolism nih.govnih.gov. This recycling mechanism allows the cell to efficiently manage carbon and energy resources.

The key enzymes involved in the central myo-inositol pathway, which this compound metabolism feeds into, are summarized in the table below.

| Enzyme Name | Abbreviation | Function | Role in this compound Pathway |

| myo-Inositol-1-Phosphate Synthase | MIPS | Converts Glucose-6-Phosphate to myo-Inositol-1-Phosphate. | Indirect (Produces the precursor for this compound synthesis). |

| myo-Inositol Monophosphatase | IMPase | Dephosphorylates myo-Inositol-1-Phosphate to free myo-Inositol. | Indirect (Produces the precursor for this compound synthesis). |

| Inositol Methyltransferase | IMT | Adds a methyl group to the inositol ring (inferred for this compound). | Direct (Inferred key enzyme in this compound biosynthesis). |

| myo-Inositol Oxygenase | MIOX | Catalyzes the oxidative cleavage of myo-Inositol to D-Glucuronic acid. | Inferred (Catabolizes the myo-Inositol recycled from this compound). |

Comparative Biosynthesis of this compound Across Phylogenetically Diverse Organisms

The biosynthesis of this compound is an extension of the highly conserved myo-inositol pathway. The core pathway, starting from the cyclization of D-glucose-6-phosphate, is found in a wide range of organisms from bacteria to plants and animals researchgate.net. The production of this compound represents a specialized adaptation involving an additional methylation step, and the presence and nature of this pathway vary across different phylogenetic groups.

The fundamental pathway for producing the myo-inositol backbone of this compound is remarkably conserved. It involves two main steps: the conversion of D-glucose-6-phosphate to 1L-myo-inositol-1-phosphate by myo-inositol-1-phosphate synthase (MIPS), followed by dephosphorylation to myo-inositol by myo-inositol monophosphatase (IMPase) vt.eduresearchgate.net. The divergence leading to this compound occurs after the formation of myo-inositol, through a methylation reaction.

Algae: this compound has been identified in certain red algae (Rhodophyta), such as Vertebrata lanosa nih.gov. Red algae are known to produce a diverse array of specialized metabolites, and the synthesis of compatible solutes like this compound is a key adaptation to the hyperosmotic marine environment vliz.be. While the specific methyltransferase enzyme responsible for this compound synthesis in algae has not been fully characterized, it is clear that these organisms possess the necessary genetic machinery to extend the core inositol pathway nih.govnih.gov. Their biosynthetic routes are often distinct from those in terrestrial plants, reflecting their unique evolutionary history nih.gov.

Plants: Terrestrial plants also produce a variety of methylated inositols (O-methylated forms like pinitol, ononitol, and sequoyitol) as a response to abiotic stresses such as salinity and drought researchgate.netvt.edunih.gov. The biosynthesis of these compounds involves the action of specific myo-inositol O-methyltransferases (IMTs), whose expression is often induced by stress nih.gov. Although this compound is a C-methylated inositol, the principle of its formation is analogous: a specific methyltransferase acts on the myo-inositol precursor. The presence of these related pathways in plants suggests that the genetic toolkit for inositol methylation is available, though its expression and the specific product (this compound) may be limited to certain species.

Microorganisms: Many bacteria and fungi possess the genes for myo-inositol biosynthesis and catabolism kobe-u.ac.jpresearchgate.net. While this compound is not a commonly reported microbial natural product, microorganisms serve as a powerful platform for the heterologous production and study of such pathways nih.gov. The core MIPS and IMPase enzymes are present, and microbial systems can be genetically engineered to express plant or algal methyltransferases to synthesize specific methylated inositols from simple carbon sources like glucose kobe-u.ac.jpfrontiersin.org. This highlights the conservation of the foundational pathway and the modular nature of the divergent methylation step.

| Organism Group | Core Inositol Pathway Conservation | Key Divergent Step for Methylation | Known Methylated Inositol Products |

| Algae (Red) | Conserved (MIPS/IMPase) | C-Methylation (Inferred) | This compound |

| Plants | Conserved (MIPS/IMPase) | O-Methylation via IMTs | Pinitol, Ononitol, Sequoyitol |

| Microorganisms | Conserved (MIPS/IMPase) | Can be engineered via heterologous expression | D-chiro-inositol, scyllo-inositol (via engineering) |

The evolution of the this compound production pathway is a clear example of metabolic adaptation to environmental stress. The core myo-inositol pathway is ancient and essential for producing precursors for signaling molecules (e.g., phosphoinositides) and cell wall components biotechnologia-journal.orgresearchgate.net. The ability to produce methylated derivatives like this compound appears to be a later evolutionary innovation that confers a selective advantage.

The emergence of this pathway likely occurred through gene duplication and neofunctionalization. An ancestral gene, possibly related to another small-molecule modifying enzyme, could have duplicated and, over evolutionary time, acquired mutations that conferred methyltransferase activity specific to the myo-inositol substrate.

The primary selective pressure driving the evolution and retention of this pathway is abiotic stress, particularly osmotic stress. Methylated inositols are often more effective or metabolically stable osmoprotectants than myo-inositol itself researchgate.net. The methyl group can enhance the compound's hydroxyl radical scavenging activity and reduce its turnover rate, making it a more persistent and efficient compatible solute during prolonged stress conditions researchgate.net. The phylogenetic distribution of sterol biosynthesis in fungi shows a similar pattern, where different lineages have adapted to produce distinct sterol profiles suited to their ecological niche nih.govnih.gov. Similarly, the presence of this compound in specific red algae and potentially in certain stress-tolerant plants reflects a targeted evolutionary solution for survival in challenging environments.

Ecological Distribution and Biological Occurrence of Laminitol

Occurrence and Accumulation in Marine Algae (Phaeophyceae)

Laminitol is notably present in brown algae (class Phaeophyceae), a group of marine seaweeds that thrive in diverse and often harsh coastal environments. Within these organisms, cyclitols and other polyols like mannitol (B672) are crucial for survival, primarily serving as compatible solutes to manage osmotic stress caused by fluctuating salinity and as carbon storage reserves.

The distribution of this compound and related compounds can vary significantly among different species of brown algae.

Laminaria species: Members of the genus Laminaria, commonly known as kelp, are well-documented producers of sugar alcohols. While mannitol is often the most abundant polyol, serving as a primary product of photosynthesis and a significant carbon storage molecule, this compound is also present. ecowin.orgchalmers.se The concentration of these storage carbohydrates fluctuates seasonally, typically accumulating in summer and autumn and being utilized for growth during the winter months. ecowin.org Detailed metabolomic studies have identified various polyphenolic compounds in Laminaria japonica, indicating the complex chemical composition of these algae. mdpi.com

Sargassum species: This genus, which includes many floating and benthic seaweeds, also contains a variety of bioactive compounds. nih.gov Like Laminaria, Sargassum species produce polyols for osmotic regulation and energy storage. researchgate.net While specific quantitative data on this compound in Sargassum is not extensively detailed in the available literature, the presence of related compounds like mannitol and various polysaccharides is well established. mdpi.com

Pyropia haitanensis: It is important to note that Pyropia haitanensis (formerly Porphyra haitanensis) is a species of red algae (Rhodophyta), not brown algae (Phaeophyceae). The primary polysaccharides found in this species are porphyran and floridean starch. While the outline places it here, the occurrence of this compound in this red alga is not well-documented in existing scientific literature, which primarily focuses on its unique sulfated galactans.

A summary of related storage compounds in these genera is presented below.

| Genus | Algal Class | Primary Storage Compounds | This compound Presence |

| Laminaria | Phaeophyceae (Brown Algae) | Mannitol, Laminarin | Documented |

| Sargassum | Phaeophyceae (Brown Algae) | Mannitol, Laminarin, Alginates | Implied by presence in Phaeophyceae |

| Pyropia | Rhodophyta (Red Algae) | Porphyran, Floridean Starch | Not documented in reviewed sources |

The precise subcellular location of this compound in algal cells has not been extensively studied. However, based on studies of other polysaccharides and polyols in brown algae, some inferences can be made. Polysaccharides like alginic acid and sulfated polysaccharides have been localized to the cell walls and intracellular vesicles in the brown alga Dictyota dichotoma. researchgate.net These components are synthesized in the cytoplasm and secreted to form the extracellular matrix. researchgate.net

It is plausible that this compound, in its role as a compatible solute, is primarily located in the cytoplasm, where it would help maintain cellular turgor against external osmotic pressure. As a storage compound, it may also be stored in cytoplasmic vesicles. The cytoskeleton, including microtubules and actin filaments, plays a crucial role in cell morphogenesis and the transport of vesicles containing these compounds to the cell wall and other destinations. nih.govnih.gov In the algal thallus, the highest concentrations of storage compounds like mannitol are often found in the photosynthetically active parts, such as the fronds, with variations observed between different tissues like the stipe and frond. researchgate.net

Presence in Terrestrial Plants and Fungi

Beyond the marine environment, this compound has been identified in a select number of terrestrial organisms.

Cassia species: The genus Cassia comprises around 600 species known for their rich phytochemical profiles, including flavonoids and anthraquinones, which have been widely studied for their medicinal properties. nih.govnih.gov However, a review of the literature focusing on the chemical constituents of the Cassia genus does not prominently feature this compound, indicating it is not a major or commonly identified compound in these plants. researchgate.netekb.egboldsystems.org

Taxus species: this compound has been clearly identified as a constituent of essential oils extracted from various parts of plants in the genus Taxus (yews). nih.gov A comprehensive review of scientific papers published between 1975 and 2021 on Taxus species confirmed this compound as one of the frequently reported components alongside other alcohols and acids. researchgate.net The chemical composition of yew is complex and varies based on factors like species, plant part, and environmental conditions. researchgate.netnih.gov

Fungal Species: Certain mycotoxins, such as gliotoxin and roquefortine C, are produced by fungi from the Aspergillus and Penicillium genera. mdpi.com While these fungi produce a wide array of secondary metabolites, the presence of this compound is not commonly reported. The focus of mycological chemistry is often on toxins, antibiotics, and other commercially relevant compounds.

Similarly, the yield and chemical composition of essential oils and other phytochemicals in many plants show pronounced seasonal variation. mdpi.comnih.govresearchgate.netmdpi.com This is often tied to the plant's physiological response to changing environmental cues. It is reasonable to assume that this compound concentrations in Taxus would also be subject to such temporal and spatial fluctuations, though specific data is lacking.

Environmental and Physiological Factors Influencing this compound Levels

The production and accumulation of compounds like this compound are heavily influenced by both external environmental conditions and the internal physiological state of the organism.

Environmental Factors: Abiotic factors such as light intensity, temperature, salinity, and nutrient availability are critical in modulating the biochemical composition of algae and plants. mdpi.comscirp.orgresearchgate.netresearchgate.net For marine algae, changes in salinity can trigger the accumulation of osmolytes like mannitol and likely this compound to prevent cellular damage. chalmers.sefazpublishing.com Temperature and light are primary drivers of photosynthesis and growth, which in turn affect the storage of carbohydrates. mdpi.comscirp.org Studies on brown algae have shown that their metabolic profiles, including the content of polysaccharides and phenolics, are significantly affected by factors like seasonality, light, and temperature. nih.govnih.govresearchgate.net

Physiological Factors: The internal nutrient status of an alga plays a crucial role in its response to environmental changes. researchgate.net For example, an alga with depleted internal nitrogen stores will respond more strongly to nutrient enrichment. researchgate.net The accumulation of storage compounds is a key physiological strategy for perennial brown algae, allowing them to uncouple growth from periods of active photosynthesis. researchgate.net They build up reserves (like laminarin and mannitol) during high-light summer months to fuel growth during the low-light winter. ecowin.orgresearchgate.net This physiological cycle, driven by seasonal cues, is a primary determinant of the concentration of these compounds at any given time. researchgate.net

Responses to Abiotic Stressors (e.g., Salinity, Temperature, Light Intensity)

This compound, a C-methylated cyclitol derived from myo-inositol, is recognized as a compatible solute, playing a crucial role in the adaptation of certain marine organisms to abiotic stressors, particularly changes in salinity. Compatible solutes are small organic molecules that accumulate in the cytoplasm to balance osmotic pressure without interfering with cellular metabolism.

Salinity: The primary role of this compound appears to be in osmoacclimation, a process by which organisms adjust their internal osmolarity to match the external environment. In many red algae (Rhodophyta), the accumulation of low-molecular-weight carbohydrates is a key strategy for coping with the osmotic stress induced by high salinity. While the heteroside floridoside is often the principal osmolyte in red algae, cyclitols like this compound also contribute to this protective mechanism.

When exposed to hypersaline conditions, red algae synthesize and accumulate these organic osmolytes to prevent water loss and maintain cell turgor. The accumulation of these solutes is a dynamic process; for instance, in some red algae, the concentration of the primary osmolyte, floridoside, increases significantly with rising salinity. This compound is considered a protein-stabilizing osmolyte, suggesting it helps protect cellular structures and enzyme function from the detrimental effects of high ion concentrations. Although direct quantitative data on this compound's response to a wide range of salinities is not extensively documented, its chemical nature and co-occurrence with other osmolytes in stress-tolerant organisms point to its involvement in osmoregulation.

Research on various red algal species has demonstrated a clear correlation between increased salinity and the concentration of total organic osmolytes. For example, studies on species like Grateloupia imbricata and coral-associated dinoflagellates show a significant upregulation of floridoside synthesis under high-salinity conditions mdpi.comnih.govnatureasia.com. This general response pattern for compatible solutes in marine algae underscores the likely function of this compound as part of the organism's toolkit for salinity tolerance.

Interactive Data Table: Osmolyte Response to Salinity in Algae Note: This table includes data on related osmolytes in red algae to illustrate the general response mechanism, as specific data for this compound is limited.

| Algal Group/Species | Osmolyte Studied | Salinity Condition | Observed Response |

| Red Algae (Grateloupia imbricata) | Floridoside | High Salinity (65 psu) | Overexpression of synthesis-related genes mdpi.com |

| Symbiotic Dinoflagellates (Symbiodinium) | Floridoside | High Salinity (55 psu) | Significant accumulation nih.gov |

| Red Algae (Bostrychia arbuscula) | Sorbitol | High Salinity | Increased concentration e-algae.org |

| Red Algae (Schizymenia spp.) | Floridoside | High Salinity (45-60 SA) | Increased concentration e-algae.org |

Extreme temperatures and high light intensity can lead to cellular stress, including the production of reactive oxygen species (ROS). Compatible solutes, including inositol (B14025) derivatives, are known to have antioxidant properties, suggesting a potential secondary role for this compound in protecting cells from oxidative damage under these conditions nih.gov. For instance, in various microalgae, stressful levels of light and temperature lead to changes in the accumulation of lipids and pigments like carotenoids, which also serve a protective function nih.govicams.ronih.govmdpi.com. While the specific response of this compound is unconfirmed, its biochemical context suggests it may be part of a broader, integrated stress response. Seasonal studies on red algae, which capture combined fluctuations in temperature and light, have shown variability in the concentrations of other osmolytes, though clear trends are not always apparent researchgate.net.

Influence of Nutrient Availability and Growth Conditions

While specific studies detailing the direct effect of nutrient limitation on this compound biosynthesis are scarce, the general principles of algal metabolism provide a framework for understanding these influences.

Nutrient Availability: Nitrogen and phosphorus are critical macronutrients that regulate the growth and metabolic activities of algae nih.gov. Nutrient limitation, particularly nitrogen starvation, is a well-known strategy to induce metabolic shifts in algae. Typically, under nitrogen-depleted conditions, the synthesis of nitrogen-containing compounds (like proteins) decreases, while the production of carbon-rich storage compounds, such as lipids and carbohydrates, increases nih.gov.

As a C-methylated polyol, this compound is a non-nitrogenous compound. Therefore, its synthesis pathway competes for carbon skeletons derived from photosynthesis with other metabolic pathways, such as those for lipids and storage polysaccharides. It is plausible that under nutrient-limiting conditions that restrict growth but not photosynthesis, the excess fixed carbon could be channeled towards the synthesis of compatible solutes like this compound. However, without direct experimental evidence, this remains a hypothesis based on general metabolic principles observed in microalgae researchgate.netnih.govmdpi.comresearchgate.net.

Biological Roles and Physiological Functions of Laminitol in Organisms

Role as a Compatible Solute and Osmoprotectant in Stress Adaptation

Laminitol functions as a compatible solute and osmoprotectant, helping organisms, especially algae, cope with challenging environmental conditions such as high salinity and temperature fluctuations. fao.orgwikipedia.orgresearchgate.netsustainablesanmateo.org Compatible solutes are small, neutral organic molecules that can accumulate within cells to high concentrations without disrupting cellular metabolism. wikipedia.orgfrontiersin.orgnih.govcore.ac.ukresearchgate.net This accumulation helps balance the osmotic pressure between the cell's interior and its surroundings. wikipedia.orgfrontiersin.org

Molecular Mechanisms of Osmoregulation and Cellular Turgor Maintenance

Osmoregulation is the process by which organisms maintain a stable balance of water and solutes across cell membranes. opentextbc.caopentextbc.ca In conditions of high external solute concentration, such as high salinity, water tends to move out of the cell, leading to dehydration and loss of turgor pressure. fao.orgopentextbc.camdpi.com Compatible solutes like this compound accumulate in the cytoplasm, increasing the internal solute concentration and thus lowering the intracellular osmotic potential. This counteracts the external osmotic pressure, helping the cell retain water and maintain turgor pressure, which is essential for cell structure and function. fao.orgfrontiersin.orgopentextbc.ca This mechanism allows organisms to survive in environments with extreme osmotic stress. wikipedia.orgfrontiersin.org

This compound Contribution to Abiotic Stress Tolerance (e.g., high temperature, salinity)

The accumulation of compatible solutes, including this compound, is a key adaptive mechanism for plants and algae to tolerate abiotic stresses such as drought, salinity, and extreme temperatures. fao.orgwikipedia.orgnih.govresearchgate.netmdpi.comfrontiersin.orgnih.gov Under high salinity, for instance, the increased intracellular concentration of this compound helps to balance the external salt concentration, preventing excessive water loss. fao.orgmdpi.com Compatible solutes are also believed to protect cellular components, such as proteins and membranes, from damage caused by stress conditions, including high temperatures and the production of reactive oxygen species. wikipedia.orgnih.govcore.ac.ukresearchgate.net

Contribution to Carbon Storage and Energy Metabolism

This compound also plays a significant role in carbon storage and energy metabolism, particularly in brown algae.

Function as a Reserve Carbohydrate in Algal Fronds

In brown algae, this compound, along with mannitol (B672), serves as a major low-molecular-weight carbohydrate reserve. nih.govscispace.com These carbohydrates are abundant in the fronds of brown algae and function as energy stores derived from photosynthesis. nih.govroyalholloway.ac.ukfrontiersin.org Unlike red and green algae that store starch-like polysaccharides, brown algae utilize compounds like laminarin, mannitol, and this compound for carbohydrate storage. nih.govscispace.comfrontiersin.org

Dynamics of this compound Accumulation and Mobilization in Response to Metabolic Demands

The levels of reserve carbohydrates like this compound and mannitol in algal fronds can vary depending on factors such as the season, species, and environmental conditions. scispace.com These stored carbohydrates are mobilized and utilized to meet the metabolic demands of the alga, particularly during periods when photosynthesis is limited or energy requirements are high. Research on algal fronds has indicated that these carbohydrates can be rapidly interconverted, suggesting a dynamic regulation of their accumulation and mobilization to support ongoing metabolic processes. researchgate.net

Involvement in Cellular Signaling and Metabolic Regulation

While research specifically detailing this compound's direct involvement in cellular signaling and metabolic regulation pathways is less extensive compared to its role as an osmoprotectant and storage compound, compatible solutes in general are increasingly recognized for potential roles beyond osmotic adjustment. Metabolites can influence signal transduction pathways and regulate cellular processes. ksumsc.commdpi.comptglab.com However, specific mechanisms involving this compound in these processes require further investigation.

Potential Cross-Talk with Inositol (B14025) Phosphate (B84403) Signaling Pathways

While direct studies specifically detailing the cross-talk between this compound and established inositol phosphate signaling pathways are not extensively documented in the provided search results, the structural relationship is noteworthy lookchem.commdpi.comwgtn.ac.nz. The synthesis of novel compounds like 4-C-methyl-Ins(1,4,5)P3 and 4-C-methyl-Ins(1,3,4,5)P4, which are methylated versions of key inositol phosphate messengers, indicates that modifications to the inositol structure, such as the C-methyl group in this compound, can be accommodated in molecules relevant to this signaling system researchgate.net. This suggests that this compound or its phosphorylated forms could potentially interact with enzymes (kinases, phosphatases) or receptors involved in inositol phosphate metabolism and signaling, potentially modulating their activity or competing for binding sites. Further research is needed to elucidate the precise nature and extent of any such interactions in biological systems.

Modulation of Enzyme Activities and Biochemical Cascades

The biological activities of many natural compounds are mediated through their ability to modulate enzyme function, thereby influencing downstream biochemical cascades. This compound's presence in various plant and algal extracts that exhibit biological activities suggests it may contribute to these effects through enzyme modulation.

One study involving molecular docking evaluated the binding affinity of compounds found in Chamaecytisus hirsutus extract, including this compound, with a target protein identified by the PDB ID 1GUX nih.gov. This compound was found to have a binding energy of -6.1 kcal/mol with this protein, suggesting a potential interaction nih.gov. While the specific identity and function of the 1GUX protein in the context of this compound's biological role require further investigation, this finding provides an indication that this compound can interact with biological macromolecules like enzymes, potentially modulating their activity.

Furthermore, extracts containing this compound have been shown to inhibit xanthine (B1682287) oxidase, an enzyme involved in purine (B94841) metabolism and the production of reactive oxygen species nih.govtandfonline.com. In one study, a methanol (B129727) extract of Chamaecytisus hirsutus, containing 28.74% this compound, demonstrated a xanthine oxidase inhibition of 45.75 ± 2.59% nih.govtandfonline.com. While this effect is attributed to the complex mixture of compounds in the extract, it raises the possibility that this compound contributes, either directly or indirectly, to the modulation of this enzyme's activity.

Antioxidant Properties and Reactive Oxygen Species Scavenging

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various diseases and cellular damage nih.gov. Compounds with antioxidant properties can help mitigate this damage by scavenging free radicals or enhancing endogenous antioxidant defense systems mdpi.comnih.gov. This compound has been associated with antioxidant activity in several studies.

Direct Scavenging Capacity of this compound and its Derivatives

This compound has been reported to possess antioxidant activity ijbpas.com. Its presence in plant extracts known for their antioxidant capabilities further supports this role tandfonline.comresearchgate.netuts.edu.autubitak.gov.tr. The direct scavenging capacity of a compound refers to its ability to neutralize free radicals through chemical reactions.

Studies evaluating the antioxidant potential of extracts containing this compound have utilized assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay nih.govtandfonline.comresearchgate.net. For instance, a methanol extract of Chamaecytisus hirsutus, in which this compound was a major component (28.74%), exhibited significant antioxidant activity with an IC50 value of 378.77 ± 4.70 mg/mL in the DPPH assay nih.govtandfonline.com. Another study on Tetrapleura tetraptera extracts, also containing this compound, reported antioxidant activity researchgate.net. While these findings demonstrate the antioxidant potential of the extracts, further studies are needed to isolate and quantify the specific direct ROS scavenging capacity of this compound itself and its potential derivatives.

Indirect Effects on Cellular Antioxidant Defense Systems

Beyond direct radical scavenging, antioxidants can also exert their effects by indirectly modulating cellular antioxidant defense systems. These systems involve a network of enzymes (e.g., superoxide (B77818) dismutase, catalase, glutathione (B108866) peroxidase) and non-enzymatic molecules that work together to maintain redox homeostasis dp.tech.

Advanced Analytical Methodologies for Laminitol Research

Chromatographic Techniques for Separation and Quantification in Biological Samples

Chromatographic techniques are essential for isolating laminitol from biological samples, which often contain a multitude of other metabolites. Coupling chromatography with sensitive detectors allows for both the separation and quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolomic Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique utilized for the separation and identification of volatile and semi-volatile compounds in complex samples, including those containing this compound. GC-MS is particularly valuable for metabolomic profiling, providing a comprehensive snapshot of the metabolites present in a biological system. The technique involves separating compounds based on their boiling points and interaction with the stationary phase in the GC column, followed by detection and identification based on their mass-to-charge ratio and fragmentation patterns in the mass spectrometer.

Studies have successfully employed GC-MS for the analysis of this compound in various plant extracts. For instance, GC-MS analysis of the methanolic extract of Cassia tora leaves identified this compound as a major phytoconstituent, present at a concentration of 25.049%. ijbpas.com Similarly, GC-MS analysis of the methanolic extract of Chamaecytisus hirsutus identified this compound as the most abundant compound, with a relative abundance of 28.74%. tandfonline.com In Tetrapleura tetraptera fruit extracts, this compound was also found to be present in a high percentage based on GC-MS data. researchgate.netresearchgate.net These findings highlight the utility of GC-MS in identifying and relatively quantifying this compound in botanical samples.

GC-MS analysis typically involves sample extraction using appropriate solvents like methanol (B129727) ijbpas.comtandfonline.com. The extracted samples are then injected into the GC-MS system, where compounds are separated based on optimized chromatographic conditions, including initial oven temperature, temperature ramps, and carrier gas flow rate. tandfonline.com Identification of compounds is achieved by comparing their mass spectra to established libraries, such as the NIST/Wiley internal reference mass spectra library. ijbpas.comcmro.in While GC-MS is effective, it often requires derivatization for less volatile compounds like polyols, including this compound, to enhance their volatility for chromatographic separation. cdc.gov

High-Performance Liquid Chromatography (HPLC) Coupled with Various Detectors

High-Performance Liquid Chromatography (HPLC) is another widely used chromatographic technique for the analysis of this compound. HPLC separates compounds based on their interaction with a stationary phase and a liquid mobile phase, offering versatility through the selection of different column types and mobile phase compositions. HPLC can be coupled with various detectors, such as UV-Visible detectors, refractive index detectors, or mass spectrometers, for the detection and quantification of separated analytes.

While direct mentions of HPLC specifically for this compound quantification in the search results are less prominent compared to GC-MS and NMR, HPLC is a standard technique for carbohydrate and polyol analysis. Studies have utilized HPLC for the analysis of sugars and related compounds in plant extracts, and this compound, being a cyclitol (a type of polyol), can be amenable to HPLC separation. For example, HPLC has been used for the quantitative analysis of oligosaccharides in protein-rich feedstuffs. researchgate.net The choice of stationary phase (e.g., C18) and mobile phase composition (e.g., acetonitrile, methanol, water with modifiers) are critical for achieving effective separation of polar compounds like this compound. nih.gov

Coupling HPLC with mass spectrometry (HPLC-MS or LC-MS) significantly enhances its capabilities, providing both separation and sensitive detection with structural information. LC-MS/MS, in particular, is a powerful tool for the quantification of trace analytes in complex biological matrices due to its enhanced sensitivity and selectivity. organomation.comchromatographyonline.com Although not specifically detailed for this compound in the provided results, LC-MS/MS is a common method for the bioanalysis of small molecules and metabolites. chromatographyonline.commdpi.comnih.gov

Spectroscopic and Spectrometric Characterization in Complex Matrices

Spectroscopic and spectrometric techniques provide valuable information about the structure and identity of this compound, especially when dealing with complex biological samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that provides detailed structural information about molecules based on the magnetic properties of atomic nuclei, typically hydrogen (¹H) and carbon (¹³C). NMR is widely used for the identification and structural assignment of metabolites, including this compound, in complex biological extracts.

¹H NMR spectroscopy has been successfully used for the metabolic profiling of various organisms, leading to the identification of this compound. In studies on Sargassum species and Pyropia haitanensis, ¹H NMR analysis identified this compound as one of the key metabolites. researchgate.netjst.go.jpresearchgate.netresearchgate.netresearchgate.netnih.govsciepub.comsciepub.com The characteristic signals in the ¹H NMR spectrum, such as those from the myo-inositol-like cyclitol ring and the methyl group, are used for the identification of this compound. researchgate.netresearchgate.netresearchgate.net For example, signals at 4.06 and 3.55 ppm, correlated with a signal at 1.23 ppm, indicate the presence of a myo-inositol-like cyclitol with C-4 methylation, consistent with this compound. researchgate.netresearchgate.netresearchgate.net

NMR-based metabolomics allows for the comprehensive analysis of metabolite profiles and the identification of differences in metabolite concentrations under various conditions. jst.go.jpnih.govsciepub.com Studies have shown that this compound levels can vary significantly depending on factors such as harvest time in seaweed jst.go.jpresearchgate.net or in response to environmental stressors like high temperature. nih.gov NMR spectroscopy can also be used for the quantitative analysis of metabolites by comparing the integration values of their signals to those of an internal standard. researchgate.net While NMR typically requires larger sample quantities compared to mass spectrometry, it provides rich structural information without the need for chromatographic separation in some cases. nih.gov

Enzymatic Assays for Studying this compound Metabolism

Enzymatic assays are fundamental tools for dissecting the metabolic pathways of this compound. They allow for the characterization of the enzymes that catalyze its synthesis and degradation, providing insights into the regulation and flux of these processes.

Quantification of Biosynthetic and Catabolic Enzyme Activities

Quantifying the activity of enzymes involved in this compound metabolism is essential for understanding the rate and regulation of its biosynthesis and catabolism. While specific enzymatic assays directly measuring this compound synthesis or degradation are not extensively detailed in the provided search results, the general principles of enzyme activity quantification are relevant researchgate.net.

Enzyme activity assays typically involve incubating the enzyme with its specific substrate under controlled conditions (e.g., optimal pH, temperature, cofactor presence) and measuring the rate of product formation or substrate disappearance over time researchgate.nettandfonline.com. For enzymes in this compound biosynthesis, this would involve providing likely precursors (such as phosphorylated heptuloses, as suggested by hypothetical pathways tandfonline.com) and necessary cofactors, then quantifying the formation of downstream intermediates or this compound itself. Conversely, for catabolic enzymes, this compound would serve as the substrate, and the disappearance of this compound or the appearance of its degradation products would be measured.

Spectrophotometric or chromatographic methods are commonly used for quantification in such assays researchgate.nettandfonline.com. For instance, if an enzymatic reaction involving this compound metabolism produces or consumes a chromogenic or fluorogenic substance, spectrophotometry can be used for real-time monitoring or endpoint measurements tandfonline.com. Chromatography, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC), can separate and quantify substrates and products, offering higher specificity, especially in complex biological extracts researchgate.nettandfonline.comresearchgate.net.

Specific examples from related metabolic studies illustrate these techniques. For example, studies on glutamate (B1630785) dehydrogenase (GDH), an enzyme involved in glutamic acid metabolism, utilized in vitro enzyme activity assays where the formation of products or consumption of substrates was measured under varying conditions to determine kinetic parameters like Km values researchgate.net. Similarly, assays for sedoheptulose (B1238255) reductase, an enzyme involved in the metabolism of a seven-carbon sugar related to potential this compound precursors, measured enzyme activity by quantifying reaction products using HPLC researchgate.net.

While direct examples of quantified this compound biosynthetic or catabolic enzyme activities are not prominent in the search results, the established methodologies for quantifying enzyme activity in related carbohydrate metabolic pathways provide a framework for how such studies would be conducted for this compound enzymes.

Development of High-Throughput Screening Assays for Modulators

High-throughput screening (HTS) assays are valuable for identifying compounds that can modulate the activity of enzymes involved in this compound metabolism, potentially serving as inhibitors or activators. HTS allows for the rapid testing of large libraries of compounds against a specific enzymatic target acs.org.

Developing an HTS assay for this compound metabolic enzymes would require a robust and sensitive detection method that can be miniaturized and automated. Colorimetric or fluorescent assays are often preferred for HTS due to their ease of use and compatibility with multi-well plate formats researchgate.net.

For a biosynthetic enzyme, an HTS assay could be designed to detect the formation of this compound or a downstream product, or the consumption of a substrate. Compounds that inhibit the enzyme would lead to a decrease in product signal or an increase in substrate signal compared to control wells. For a catabolic enzyme, the assay could measure the disappearance of this compound or the appearance of a degradation product. Inhibitors would result in higher this compound levels or reduced product formation.

Enzyme-coupled assays, where the product of the target enzyme is the substrate for a secondary detection enzyme that produces a measurable signal, are also commonly used in HTS acs.org.

The search results mention HTS in the context of screening for carbohydrate content in samples using colorimetric methods and the general applicability of riboswitch-based sensing for high-throughput applications in detecting metabolites and screening for genetic or environmental conditions that affect metabolism acs.orgresearchgate.net. While these examples are not specific to this compound enzymes, they demonstrate the principles and tools used in HTS for metabolic studies. The development of HTS assays for this compound modulators would follow similar strategies, adapting the detection method to the specific enzymatic reaction and employing automation for screening compound libraries.

Isotopic Tracing and Flux Analysis Techniques for Metabolic Pathway Elucidation

Isotopic tracing and metabolic flux analysis (MFA) are powerful techniques used to elucidate metabolic pathways, determine the contribution of different pathways to metabolite synthesis, and quantify the rates (fluxes) through these pathways researchgate.net. These methods involve introducing isotopically labeled substrates into a biological system and tracking the distribution of the label in downstream metabolites.

Chemical Synthesis and Derivatization Strategies for Academic Research

Total Synthesis Approaches to Laminitol and its Stereoisomers

Total synthesis of this compound and its stereoisomers involves constructing the entire molecule from simpler, often achiral or readily available chiral building blocks. This allows for the preparation of specific stereoisomers, which is crucial for understanding the relationship between structure and biological activity.

Chiral Pool-Based Strategies from Natural Precursors (e.g., L-tartaric acid, D-glucose)

One common approach to synthesizing chiral molecules like this compound is the chiral pool strategy, which utilizes inexpensive and readily available natural products as starting materials, leveraging their existing stereochemistry. L-tartaric acid and D-glucose are examples of such precursors that have been employed in the synthesis of cyclitols and related compounds. researchgate.netacs.orgnih.govacs.orgtcichemicals.comacs.orgresearchgate.netscripps.edu

A formal synthesis of (-)-laminitol has been developed using a C2-symmetric chiral pool strategy starting from L-tartaric acid. This approach utilizes a pivotal epoxide intermediate to construct the cyclitol core. researchgate.netacs.orgnih.govorcid.orgacs.orgnih.govrsc.orgdntb.gov.uarsc.org D-glucose has also been used as a starting material for the synthesis of inositol (B14025) derivatives, including this compound. researchgate.netoup.com These chiral pool strategies often involve a series of functional group transformations and cyclization reactions to assemble the desired cyclohexitol ring with the correct stereochemical configuration.

Asymmetric Synthesis and Enantioselective Methodologies

Protecting Group Chemistry and Reaction Optimization in Laboratory Scale

The synthesis of polyhydroxylated compounds like this compound necessitates the extensive use of protecting groups to selectively manipulate specific functional groups while preventing unwanted reactions at other sites. pressbooks.pubwikipedia.orgorganic-chemistry.org Hydroxyl groups, being highly reactive, often require temporary protection during multi-step syntheses. Common protecting groups for alcohols include esters, silyl (B83357) ethers, and acetals, each with different stability and cleavage conditions. wikipedia.org The choice of protecting group strategy is critical for the success and efficiency of the synthesis, requiring careful consideration of orthogonality (the ability to remove different protecting groups selectively under different conditions). organic-chemistry.org

Reaction optimization in laboratory scale synthesis is crucial to maximize yield, selectivity, and efficiency. elveflow.combeilstein-journals.orgsigmaaldrich.commdpi.comwhiterose.ac.uk This involves systematically varying reaction parameters such as temperature, solvent, concentration, reaction time, and catalyst loading to identify the optimal conditions. beilstein-journals.orgsigmaaldrich.comwhiterose.ac.uk Techniques like one-factor-at-a-time (OFAT) or more advanced methods like design of experiments (DoE) and machine learning-guided optimization can be employed. beilstein-journals.orgwhiterose.ac.uk Optimization efforts aim to improve not only the chemical yield but also aspects like diastereoselectivity and enantioselectivity in the synthesis of this compound and its stereoisomers.

Semisynthesis of this compound Derivatives and Analogs

Semisynthesis involves using a naturally isolated compound as a starting material and performing chemical modifications to create derivatives or analogs. This approach is particularly useful when the natural product is relatively abundant and its structural core is desired in the target molecules.

Chemical Modification of Naturally Isolated this compound for Structure-Activity Relationship Studies

Naturally isolated this compound can serve as a scaffold for the preparation of various derivatives through chemical modification. scispace.commdpi.comnih.govmdpi.comnih.govfrontiersin.orgresearchgate.net These modifications can involve selective acylation, alkylation, glycosylation, or other transformations of the hydroxyl groups or the introduction of substituents onto the methyl group or the ring system. The resulting derivatives are valuable for structure-activity relationship (SAR) studies, which aim to understand how changes in chemical structure influence biological activity. mdpi.comnih.govmdpi.comnih.govfrontiersin.orgresearchgate.net By synthesizing and testing a series of analogs with systematic structural variations, researchers can identify key functional groups and structural features responsible for the observed biological effects. mdpi.comresearchgate.net

Preparation of Isotopic Analogs for Mechanistic Investigations

Isotopic analogs of this compound, where one or more atoms are replaced by their isotopes (e.g., deuterium (B1214612) for hydrogen, 13C for 12C), are important tools for mechanistic investigations. These labeled compounds can be used in studies such as metabolic profiling, tracing biochemical pathways, or understanding reaction mechanisms. researchgate.net The synthesis of isotopic analogs typically requires incorporating the isotope-labeled atoms at specific positions within the this compound structure. This can involve using commercially available isotopically labeled building blocks or developing synthetic routes that introduce the isotopes at the desired steps. While specific examples of isotopic this compound analog synthesis were not detailed in the provided context, the general principle of preparing isotopic analogs for mechanistic studies is well-established in organic chemistry and biochemistry. researchgate.net

Mechanistic Organic Chemistry Studies of this compound Transformations

Mechanistic studies in organic chemistry aim to understand the step-by-step process of how a reaction occurs, including the movement of electrons, the formation and breaking of bonds, and the nature of transition states and intermediates. For a complex molecule like this compound, which contains multiple hydroxyl groups, its reactivity and transformation pathways are influenced by the stereochemistry of these groups and the reaction environment.

Reaction Kinetics and Pathway Analysis of Chemical Derivatization

For instance, the reactivity of hydroxyl groups in cyclitols can differ based on their axial or equatorial orientation and the presence of neighboring functional groups that can participate in intramolecular reactions or hydrogen bonding researchgate.net. Acid- or base-catalyzed conditions are commonly employed in derivatization reactions of polyols. The mechanism under acidic conditions often involves protonation of a hydroxyl group, making it a better leaving group for subsequent nucleophilic attack or elimination. Under basic conditions, deprotonation of a hydroxyl group generates a more nucleophilic alkoxide species, which can then react with electrophiles.

Analyzing the reaction pathway would involve identifying intermediates and transition states using spectroscopic techniques (e.g., NMR, MS) or computational methods anl.govlibretexts.org. Kinetic studies could involve monitoring the disappearance of starting material and the appearance of products over time using techniques like chromatography (e.g., GC or LC) scirp.orgumons.ac.be. The rate laws determined from kinetic experiments can provide insights into the molecularity of the rate-determining step and help support or refute proposed reaction mechanisms libretexts.org.

In the context of this compound, potential derivatization reactions could include:

Etherification: Reaction with alkyl halides or sulfates under basic conditions (Williamson synthesis) or with alcohols under acidic conditions. The kinetics would depend on the nature of the alkylating agent and the base/acid catalyst.

Esterification: Reaction with acyl halides or anhydrides, often in the presence of a base. The reaction pathway would likely involve nucleophilic attack of a this compound hydroxyl group on the carbonyl carbon of the acylating agent.

Acetal (B89532)/Ketal Formation: Reaction with aldehydes or ketones under acidic conditions to protect vicinal diols researchgate.net. The mechanism involves the formation of a cyclic acetal or ketal and is reversible. The kinetics and equilibrium would be influenced by the structure of the carbonyl compound and the acid catalyst.

Detailed kinetic and mechanistic studies on this compound would involve isolating and characterizing reaction intermediates, determining rate constants under varying conditions, and potentially using isotopic labeling to trace the fate of specific atoms.

Understanding Reactivity and Stability in Different Chemical Environments

The reactivity and stability of this compound are significantly influenced by the chemical environment, including the solvent, pH, temperature, and the presence of other reagents or catalysts.

Solvent Effects: Solvents can affect reaction rates and equilibria by differentially stabilizing reactants, products, or transition states through various intermolecular interactions such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces wikipedia.org. For this compound, a polar molecule with multiple hydroxyl groups, protic solvents (like water or alcohols) that can participate in hydrogen bonding would interact strongly with the molecule. This solvation can affect the availability and reactivity of the hydroxyl groups. The dielectric constant of the solvent also plays a role, influencing reactions that involve the formation or separation of charges wikipedia.org.

pH Effects: As a polyol, this compound's hydroxyl groups can undergo protonation in strongly acidic conditions or deprotonation in basic conditions. The pKa values of the hydroxyl groups would determine their ionization state at a given pH, which in turn affects their nucleophilicity and leaving group ability msu.eduresearchgate.net. In acidic environments, this compound might be susceptible to acid-catalyzed dehydration or rearrangement reactions. In basic environments, the generated alkoxides are strong nucleophiles and can participate in various reactions. The stability of this compound itself is generally high in the presence of alkalis and acids, even concentrated ones, and it can withstand high temperatures rsc.org.

Temperature Effects: Temperature is a critical factor influencing reaction kinetics and thermodynamics. Higher temperatures generally lead to increased reaction rates due to a larger fraction of molecules having sufficient energy to overcome the activation barrier libretexts.org. However, elevated temperatures can also lead to decomposition or unwanted side reactions, affecting the stability of this compound and its derivatives.

Presence of Reagents and Catalysts: The specific reagents and catalysts used in a transformation dictate the reaction pathway and rate. For example, oxidizing agents can react with the hydroxyl groups, while reducing agents would typically not affect the alcohol functionalities unless they are part of a more complex functional group physicsandmathstutor.com. The presence of metal ions can also influence reactivity, particularly if they can chelate with the hydroxyl groups, altering their acidity or directing the approach of other reagents researchgate.net.

Understanding the interplay of these factors is crucial for designing selective transformations of this compound and predicting its behavior in various chemical processes. Research in this area would involve systematic studies of this compound's reactions under a range of conditions, monitoring the products formed, and analyzing the reaction profiles.

While detailed experimental data tables specifically for this compound's reaction kinetics and stability in different environments were not found in the immediate search results, the principles governing the reactivity of polyols and cyclitols provide a strong framework for understanding these aspects of this compound's chemistry.

Comparative and Evolutionary Aspects of Laminitol Metabolism

Inositol (B14025) Cyclitol Metabolism Across Domains of Life

Inositol and its derivatives, including cyclitols like laminitol, are widespread in nature, found in Archaea, Bacteria, and Eukaryotes. rsc.orgrsc.org Myo-inositol is the most abundant stereoisomer and serves as a precursor for a variety of polyphosphorylated derivatives and other conjugates. rsc.orgrsc.org These molecules are involved in fundamental cellular processes such as signaling, membrane anchoring (as part of glycosyl-phosphatidylinositol anchors), and stress responses. rsc.orgrsc.orgmdpi.com The core pathways of inositol metabolism show both conservation and divergence across different life forms, reflecting their ancient origins and subsequent adaptation. ucl.ac.ukucl.ac.uk

Phylogenetic Comparison of this compound Biosynthesis and Function in Eukaryotes and Prokaryotes

While myo-inositol is nearly ubiquitous, the distribution and specific functions of methylated inositols like this compound vary. Inositols are commonly present in two out of the three kingdoms of life: Archaea and Eukaryotes, and some bacteria. mdpi.com The synthesis of inositol phosphates, key derivatives of myo-inositol, involves families of kinases that are thought to be present across all eukaryotes. ucl.ac.ukucl.ac.uk In eukaryotic cells, inositol participates in several signaling pathways, in addition to osmolarity control and detoxification activities. mdpi.com

The presence of this compound has been specifically noted in certain eukaryotic organisms, such as brown algae. researchgate.net While the biosynthesis of myo-inositol from glucose is carried out by many Archaea, some bacteria, and virtually all eukaryotes, the specific enzymatic pathways leading to the methylation of myo-inositol to form this compound may show phylogenetic distinctions. mdpi.com Detailed comparative genomic and enzymatic studies are needed to fully elucidate the phylogenetic distribution and evolution of this compound biosynthesis genes in prokaryotes and eukaryotes.

Evolutionary Divergence and Conservation of Related Gene Families

Gene families involved in inositol cyclitol metabolism, such as inositol phosphate (B84403) kinases (IPKs) and inositol polyphosphate 5-phosphatases (5PTases), show evidence of evolutionary divergence and conservation. ucl.ac.ukucl.ac.ukportlandpress.comnih.gov For example, inositol phosphate kinase functions have been identified in all domains of the tree of life, as well as certain viruses, indicating an ancient origin and subsequent diversification of this pathway. ucl.ac.ukucl.ac.uk

Studies on the inositol polyphosphate 5-phosphatase (5PTase) gene family in angiosperms have revealed gene duplication events, such as whole-genome duplication, contributing to the expansion of this gene family. nih.gov These paralogs have diverged in substrate specificity and expression patterns, suggesting adaptation to different cellular functions and environmental conditions. nih.gov Similarly, the galactinol (B1212831) synthase (GolS) gene family, involved in the biosynthesis of raffinose (B1225341) family oligosaccharides which utilize inositol, also shows evolutionary relationships and divergence across plant lineages. mdpi.com

The conservation of core inositol metabolic enzymes across vast evolutionary distances highlights the fundamental importance of these molecules. Divergence, particularly in gene families responsible for modifying inositol (e.g., methylation, phosphorylation patterns), likely reflects the evolution of specialized functions in different organisms and their adaptation to specific ecological niches.

Adaptations of this compound Pathways in Organisms from Extreme Environments

Organisms living in extreme environments, known as extremophiles, have evolved unique adaptations to survive harsh conditions such as high salinity, temperature fluctuations, and desiccation. libretexts.orgsavemyexams.comencyclopedia.pub Compatible solutes, including certain cyclitols, play a crucial role in osmoregulation and cellular protection in many of these organisms.

Ecological Significance in Halophilic and Osmophilic Organisms

Halophilic organisms thrive in high salt concentrations, while osmophilic organisms are adapted to environments with high osmotic pressure, often due to high sugar concentrations. wikipedia.orgresearchgate.netresearchgate.net Both types of environments present challenges related to low water activity. wikipedia.org To counteract the osmotic stress, these organisms accumulate compatible solutes intracellularly, which helps maintain cell turgor and protect cellular components without interfering with metabolic processes. researchgate.net

While myo-inositol and other cyclitols are known compatible solutes in various organisms, the specific role and prevalence of this compound in halophilic and osmophilic microbes or other organisms adapted to high osmotic stress require further investigation. However, the presence of this compound in marine algae squarespace.comresearchgate.net, which inhabit environments with varying salinity, suggests a potential role in osmotic adaptation.

Role in Thermotolerance, Cryoprotection, and Desiccation Tolerance

Compatible solutes can also provide protection against temperature extremes and desiccation by stabilizing proteins and membranes. researchgate.netnih.gov For instance, trehalose, another disaccharide, is well-known for its role in thermotolerance and desiccation tolerance in various organisms, including yeast. nih.gov

While research specifically on this compound's role in thermotolerance, cryoprotection, or desiccation tolerance is limited in the provided search results, other cyclitols and related compatible solutes are known to function as cryoprotectants and protect against dehydration. Given its nature as a cyclitol, it is plausible that this compound could contribute to these protective mechanisms in organisms that produce it, particularly those exposed to environmental stresses like freezing or drying. Further studies are needed to confirm such roles for this compound.

Horizontal Gene Transfer or Symbiotic Influences on this compound Pathways (if evidence exists)

Horizontal gene transfer (HGT), the transfer of genetic material between organisms other than parent to offspring, is a significant evolutionary force, particularly in prokaryotes, contributing to the acquisition of novel metabolic capabilities and adaptation to new ecological niches. ias.ac.inbbc.co.ukucdenver.edufrontiersin.org While less common, HGT also occurs in eukaryotes. frontiersin.orgnih.gov

Symbiotic relationships can also influence the metabolic capabilities of the involved organisms. mdpi.comosti.govresearchgate.netplos.org In some symbioses, there is an exchange of metabolites or a co-regulation of metabolic pathways that benefits both partners. osti.govplos.org For example, studies on the symbiosis between sea anemones and dinoflagellate algae have shown changes in the abundance of proteins involved in phosphoinositol metabolism in the symbiont, potentially reflecting inter-partner signaling. mdpi.com

Evidence for horizontal gene transfer specifically involving this compound biosynthesis genes is not explicitly detailed in the provided search results. However, the widespread nature of inositol metabolism genes across different domains and the occurrence of HGT for metabolic pathways in general ias.ac.infrontiersin.org suggest that HGT could potentially play a role in the distribution and evolution of certain enzymes within the broader inositol cyclitol metabolic network, including those related to this compound synthesis or modification.

Similarly, while symbiotic influences on phosphoinositol metabolism have been observed mdpi.com, direct evidence linking symbiosis to the acquisition or modification of this compound pathways is not present in the search results. However, given that this compound is found in symbiotic organisms like marine algae squarespace.comresearchgate.net, further research into the metabolic interactions within these symbioses could potentially reveal such influences.

Inter-Species Metabolic Interactions Involving this compound

This compound's presence in various organisms suggests its potential involvement in inter-species metabolic interactions. These interactions can range from symbiotic relationships where this compound is exchanged or utilized by different organisms to more complex roles in chemical communication or defense.

Research indicates that this compound can function as a semiochemical compound, involved in chemical communication systems in certain species, such as the brown alga Desmarestia aculeata and Fucus spiralis pherobase.com. This suggests a role in mediating interactions between individuals of the same species (pheromones) or between different species (allomones or kairomones) pherobase.com. The specific nature of these interactions (attractant, deterrent, etc.) would require further investigation.

In marine environments, where algae are significant producers of this compound, it could potentially be involved in interactions with bacteria and other microorganisms. Metagenomic studies of microbial communities associated with this compound-producing algae could reveal the presence of genes related to this compound transport or degradation in these microbes, indicating a metabolic dependency or interaction. Studies on the gut microbiota of marine organisms, such as abalone, have shown that the microbial community structure and function can be influenced by factors like diet and temperature, impacting carbohydrate metabolism pathways researchgate.net. If this compound is part of the diet of such organisms, it could influence the composition and metabolic activities of their gut microbes.

The role of metabolites in inter-species interactions is a growing area of research. For instance, mass spectrometry has been used to uncover the role of compounds like surfactin (B1297464) as interspecies recruitment factors acs.org. Similar metabolomic approaches, coupled with co-culturing experiments and genetic analyses, could be employed to investigate how this compound influences the behavior, growth, or metabolic activity of other organisms in its environment.

While the provided search results offer glimpses into the occurrence and potential signaling role of this compound, detailed research findings specifically on complex inter-species metabolic interactions directly involving this compound are not extensively available. Future research utilizing advanced metabolomic and metagenomic techniques in ecologically relevant contexts is needed to fully understand the intricate roles of this compound in mediating interactions between different species.

Future Directions and Emerging Research Avenues for Laminitol Studies

Integration of Multi-Omics Technologies for Holistic Understanding

The application of multi-omics technologies, which involve the integrated analysis of data from different "omics" layers such as genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to gain a holistic view of biological systems and their responses. quanticate.comfrontiersin.org This integrated approach can provide a more comprehensive picture of the biochemistry and dynamics of biological systems compared to analyzing individual omics layers alone. frontiersin.org

Transcriptomics and Proteomics to Elucidate Gene and Protein Regulation

Transcriptomics, the study of the complete set of RNA transcripts, and proteomics, the large-scale study of proteins, can provide critical insights into gene expression patterns and protein functions. enago.com By examining the RNA transcripts and protein profiles in organisms that produce or are affected by laminitol, researchers can identify the genes that are activated or suppressed and the proteins that are up- or down-regulated in response to its presence or during its biosynthesis. enago.comresearchgate.net This can help elucidate the regulatory networks and biological pathways in which this compound is involved. While transcriptomics focuses on gene expression patterns, proteomics directly examines the protein products and their interactions, offering a more direct view of the functional state of the cell. researchgate.net

Advanced Metabolomics and Fluxomics for Comprehensive Metabolic Profiling